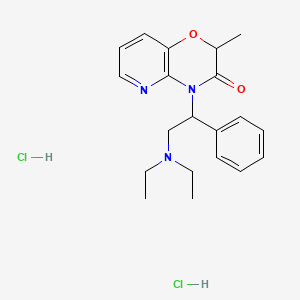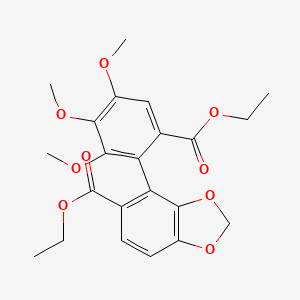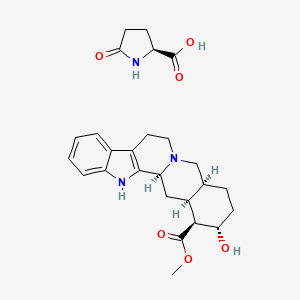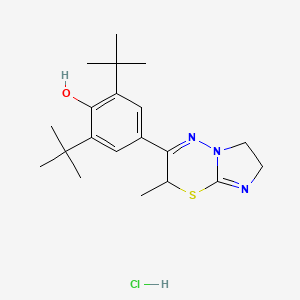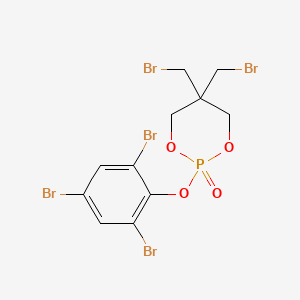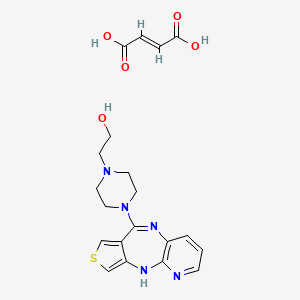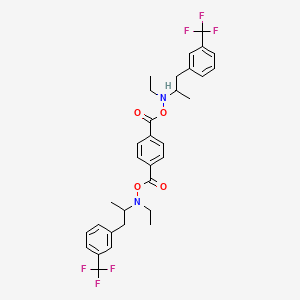
Benzeneethanamine, N,N'-(1,4-phenylenebis(carbonyloxy))bis(N-ethyl-alpha-methyl-3-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneethanamine, N,N’-(1,4-phenylenebis(carbonyloxy))bis(N-ethyl-alpha-methyl-3-(trifluoromethyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzene ring, ethanamine groups, and trifluoromethyl groups. Its molecular structure contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, N,N’-(1,4-phenylenebis(carbonyloxy))bis(N-ethyl-alpha-methyl-3-(trifluoromethyl)- typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzeneethanamine backbone, followed by the introduction of the phenylenebis(carbonyloxy) groups and the trifluoromethyl groups. Common reagents used in these reactions include various amines, carbonyl compounds, and trifluoromethylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneethanamine, N,N’-(1,4-phenylenebis(carbonyloxy))bis(N-ethyl-alpha-methyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres. Substitution reactions often require the presence of catalysts or specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
Benzeneethanamine, N,N’-(1,4-phenylenebis(carbonyloxy))bis(N-ethyl-alpha-methyl-3-(trifluoromethyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or as a component of drug delivery systems.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Benzeneethanamine, N,N’-(1,4-phenylenebis(carbonyloxy))bis(N-ethyl-alpha-methyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The trifluoromethyl groups in the compound can enhance its binding affinity and selectivity for certain targets, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethylamine: A simpler compound with a similar benzeneethanamine backbone but lacking the phenylenebis(carbonyloxy) and trifluoromethyl groups.
N,N-Dimethylphenethylamine: A derivative of phenethylamine with additional methyl groups on the nitrogen atom.
4-Methoxyphenethylamine: A phenethylamine derivative with a methoxy group on the benzene ring.
Uniqueness
Benzeneethanamine, N,N’-(1,4-phenylenebis(carbonyloxy))bis(N-ethyl-alpha-methyl-3-(trifluoromethyl)- is unique due to its complex structure, which includes multiple functional groups that contribute to its distinct chemical properties and reactivity. The presence of trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
94593-44-9 |
|---|---|
Formule moléculaire |
C32H34F6N2O4 |
Poids moléculaire |
624.6 g/mol |
Nom IUPAC |
bis[ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C32H34F6N2O4/c1-5-39(21(3)17-23-9-7-11-27(19-23)31(33,34)35)43-29(41)25-13-15-26(16-14-25)30(42)44-40(6-2)22(4)18-24-10-8-12-28(20-24)32(36,37)38/h7-16,19-22H,5-6,17-18H2,1-4H3 |
Clé InChI |
ONBWCRFNRHKGFD-UHFFFAOYSA-N |
SMILES canonique |
CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)C2=CC=C(C=C2)C(=O)ON(CC)C(C)CC3=CC(=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


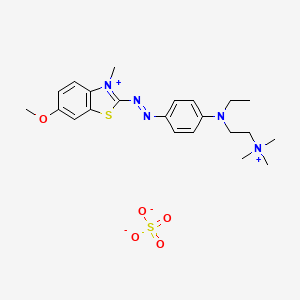
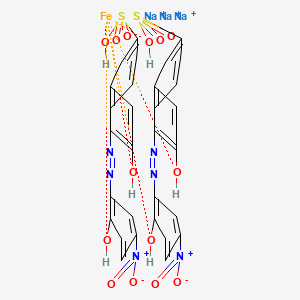
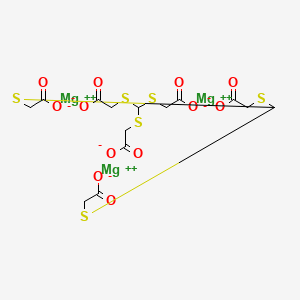
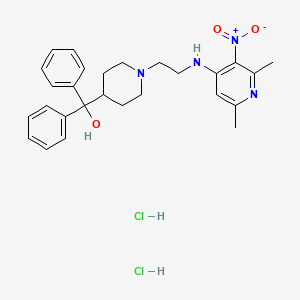
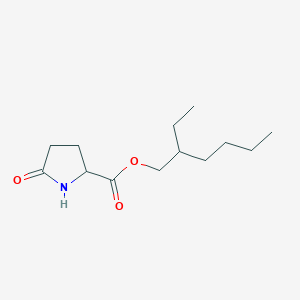

![9-phenyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12702418.png)
